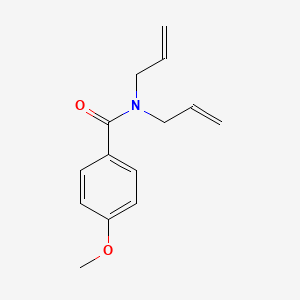

N,N-diallyl-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N,N-bis(prop-2-enyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-4-10-15(11-5-2)14(16)12-6-8-13(17-3)9-7-12/h4-9H,1-2,10-11H2,3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJXRKIYQXUAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N,n Diallyl 4 Methoxybenzamide

Retrosynthetic Analysis of the N,N-diallyl-4-methoxybenzamide Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide C-N bond. This bond can be formed through several synthetic approaches, but the analysis points to two primary precursors: a 4-methoxybenzoyl derivative and diallylamine (B93489).

The 4-methoxybenzoyl moiety can originate from 4-methoxybenzoic acid or its more reactive derivatives, such as an acyl chloride (4-methoxybenzoyl chloride) or an ester (e.g., methyl 4-methoxybenzoate). Diallylamine is a commercially available secondary amine. The challenge lies in efficiently coupling these two fragments to form the desired amide.

Classical Amidation Reactions for Benzamide (B126) Formation

The most straightforward approach to amide synthesis is the direct condensation of a carboxylic acid with an amine. However, this method is often challenging because amines are basic and can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, the reaction typically requires high temperatures (160-200 °C) to drive off water, which is the sole byproduct, making it an atom-economical but energetically demanding process. bath.ac.uk The direct thermal amidation of 4-methoxybenzoic acid with diallylamine would likely suffer from low yields and potential side reactions due to the harsh conditions required. bath.ac.ukrsc.org

A more reliable and widely used method involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. ganeshremedies.com 4-Methoxybenzoic acid can be converted to 4-methoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting 4-methoxybenzoyl chloride is a highly reactive acylating agent that readily reacts with diallylamine to form this compound. ganeshremedies.comsigmaaldrich.com This reaction is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method is often high-yielding and proceeds under mild conditions. wiley-vch.de

Table 1: Comparison of Acyl Halide Reagents

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Inexpensive, byproducts are gaseous (SO₂ and HCl) | Can be harsh for sensitive substrates |

Ester aminolysis is another route to amides, involving the reaction of an ester with an amine. chemistrysteps.com In this case, an ester of 4-methoxybenzoic acid, such as methyl 4-methoxybenzoate, would be reacted with diallylamine. cymitquimica.com This reaction is generally less efficient than the acyl halide route because the alkoxy group of the ester is a poorer leaving group than a halide. chemistrysteps.com Consequently, the reaction often requires high temperatures, prolonged reaction times, or the use of a catalyst to proceed at a reasonable rate. google.commdpi.com While being a less common approach for this type of amide synthesis, it can be an option if the corresponding ester is readily available.

Catalytic and Advanced Synthetic Strategies

To circumvent the issues associated with classical methods, such as harsh reaction conditions or the need for stoichiometric activating agents, a variety of coupling reagents and catalysts have been developed.

Modern amide synthesis frequently employs coupling reagents that activate the carboxylic acid in situ, allowing for a direct reaction with the amine under mild conditions.

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a classic and effective coupling agent for amide bond formation. libretexts.orgbath.ac.uk It reacts with the carboxylic acid (4-methoxybenzoic acid) to form a highly reactive O-acylisourea intermediate. libretexts.orgbath.ac.uk This intermediate is then readily attacked by the amine (diallylamine) to yield the desired amide and a dicyclohexylurea (DCU) byproduct. tandfonline.com A significant drawback of this method is the removal of the insoluble DCU byproduct, which often requires filtration. tandfonline.com

DMAP (4-Dimethylaminopyridine): DMAP is often used as a catalyst in conjunction with other activating agents like DCC or acid anhydrides. nih.govnih.govresearchgate.net It acts as a potent nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the amine than the O-acylisourea or anhydride (B1165640) alone. nih.gov The use of catalytic DMAP can significantly accelerate the reaction rate and improve yields, especially for sterically hindered or less reactive substrates. nih.govresearchgate.net

TCT (2,4,6-Trichloro-1,3,5-triazine): TCT, also known as cyanuric chloride, is an inexpensive and highly efficient activating agent for carboxylic acids. nih.gov In the presence of a base, TCT reacts with 4-methoxybenzoic acid to form a reactive triazinyl ester. rsc.org This intermediate subsequently reacts with diallylamine to produce the amide. This method offers advantages such as low cost of the reagent and generally good to excellent yields. rsc.orgresearchgate.net The reaction can often be performed under mild conditions. nih.govrsc.org

Table 2: Comparison of Coupling Reagents for Amidation

| Reagent/Catalyst | Role | Advantages | Disadvantages |

|---|---|---|---|

| DCC | Coupling Agent | High yields, mild conditions | Forms insoluble DCU byproduct, potential for racemization in chiral substrates |

| DMAP | Catalyst | Accelerates reactions, improves yields for difficult couplings | Can be toxic, used in catalytic amounts with an activator |

Transition Metal-Catalyzed Amidation (e.g., Palladium-catalyzed)

The formation of amide bonds through transition metal catalysis represents a significant improvement over classical methods, which often require stoichiometric activating agents and harsh conditions. Catalytic approaches offer milder reaction pathways, higher functional group tolerance, and greater efficiency. Palladium and copper complexes are among the most explored catalysts for these transformations.

Palladium-catalyzed reactions, in particular, have been developed for the synthesis of various amides. While direct palladium-catalyzed amidation of 4-methoxybenzoyl chloride with diallylamine is not extensively documented in dedicated studies, related transformations provide a strong basis for its feasibility. For instance, palladium(II)-catalyzed C-H functionalization and cyclization of related N-allyl benzamide derivatives demonstrate the compatibility of the N,N-diallyl amide moiety with palladium catalysis. nih.govmdpi.com These processes often involve the generation of palladium-amido intermediates, which are key to the formation of the final product. A proposed method involves the oxidative N-α,β-dehydrogenation of similar amides, which proceeds through allylic C(sp³)-H activation followed by β-H elimination, showcasing a pathway to related enamide structures. organic-chemistry.org The choice of ligands, such as bulky phosphines (e.g., Dpe-phos, PPh(Cy)₂), and oxidants is critical in directing the reaction pathway and achieving high yields. organic-chemistry.orgumich.edu

Copper-catalyzed amidation offers a cost-effective alternative to palladium. Copper-catalyzed oxidative amidation has been reported, utilizing aldehydes and amine hydrochloride salts to form amides. bath.ac.uk This method minimizes the oxidation of the amine starting material. bath.ac.uk Furthermore, copper catalysis is employed in related reactions like the borylamination of α,β-unsaturated esters, which can utilize 4-methoxybenzoyl chloride as a precursor component, indicating the compatibility of the methoxybenzamide structure with copper-catalyzed systems. osaka-u.ac.jp

Below is a table summarizing representative conditions for transition metal-catalyzed reactions on related amide substrates, which could be adapted for the synthesis of this compound.

| Catalyst System | Substrate Type | Key Features | Representative Yield | Reference |

| Pd(OAc)₂ / PPh(Cy)₂ | Allylic Amide | Oxidative N-α,β-dehydrogenation | High | organic-chemistry.org |

| Pd₂(dba)₃ / Dpe-phos | N-Acyl Protected Amine | Intramolecular C-N Coupling | 72-77% | umich.edu |

| Pd(OAc)₂ / Pyridine | Alkenyl Tosylamide | Intramolecular Aminopalladation | Good | acs.org |

| Cu(OAc)₂ | α,β-Unsaturated Ester | Electrophilic Borylamination | High | osaka-u.ac.jp |

Electrosynthesis Methodologies

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering unique reactivity and often avoiding the need for chemical oxidants or reductants. soton.ac.uk This technique relies on the direct transfer of electrons at an electrode surface to initiate chemical transformations.

For molecules structurally related to this compound, electrosynthesis has been successfully applied. A notable example is the anodic oxidation of N,N-diallyl amides in the presence of a co-acid, which leads to the formation of lactones through an intramolecular cyclization pathway. gre.ac.uk This demonstrates that the N,N-diallyl amide group can be activated electrochemically to participate in complex bond-forming reactions. Furthermore, reviews on the electrochemical oxidation of amides specifically highlight N,N-diallyl carbonyl moieties as substrates for anodic reactions. researchgate.net

Flow electrosynthesis, in particular, offers significant advantages for scalability and process control. Research on the anodic deprotection of the 4-methoxybenzyl (PMB) group from nitrogen-containing compounds, including the related 2-Iodo-N-(4-methoxybenzyl)benzamide, showcases the potential for industrial application. soton.ac.uk In these studies, flow electrolysis reactors like the Ammonite series provide improved selectivity, higher yields, and enhanced productivity compared to traditional batch methods. soton.ac.uk Such electrochemical methods align with the need for more sustainable production of materials. soton.ac.uk

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes. Key areas of focus include the use of safer solvents and the improvement of atom economy to minimize waste.

Solvent Selection and Alternative Media

Traditional amide synthesis often employs polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). However, these solvents are associated with significant environmental and health concerns. In response, a range of "green solvents" derived from renewable resources and possessing more favorable safety profiles are being adopted. carloerbareagents.com

Cyrene (dihydrolevoglucosenone) is a bio-based solvent that has proven to be an effective replacement for DMF and DCM in the synthesis of amides from acid chlorides. unimi.it Reactions performed in Cyrene can result in high yields, and products can often be isolated by simple precipitation with water, which minimizes the need for purification by column chromatography and increases molar efficiency significantly. unimi.it Other greener alternatives include 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), which offer benefits such as greater stability and lower volatility compared to traditional ethers. carloerbareagents.com

The table below compares traditional solvents with green alternatives for amide synthesis.

| Solvent | Type | Key Disadvantages/Advantages |

| Traditional Solvents | ||

| Dichloromethane (DCM) | Chlorinated | Suspected carcinogen, volatile, high disposal cost. |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Reprotoxic, high boiling point makes removal difficult. |

| N-Methyl-2-pyrrolidone (NMP) | Dipolar Aprotic | Reprotoxic, subject to increasing regulation. |

| Green Alternatives | ||

| Cyrene | Bio-based | Biodegradable, non-toxic, non-mutagenic, high yields in amidation. unimi.it |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Higher boiling point and greater stability than THF. carloerbareagents.com |

| Cyclopentyl methyl ether (CPME) | Ether | Low peroxide formation, stable in acidic/basic conditions. carloerbareagents.com |

| Water | Aqueous | The ultimate green solvent, though substrate solubility can be a challenge. |

Atom Economy and Environmental Impact Assessments

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. Traditional amide synthesis, particularly methods relying on stoichiometric coupling agents or the conversion of carboxylic acids to acyl chlorides, often suffers from poor atom economy.

The standard Schotten-Baumann synthesis of this compound proceeds from 4-methoxybenzoyl chloride and diallylamine. While often high-yielding, it generates a stoichiometric amount of hydrochloride salt as waste. A greener alternative is the direct catalytic amidation of 4-methoxybenzoic acid with diallylamine, where the only byproduct is water.

The comparison below illustrates the significant difference in atom economy between these two routes.

| Reaction Pathway | Reactants | Products | Byproducts | % Atom Economy |

| Schotten-Baumann | 4-Methoxybenzoyl chloride (170.59 g/mol ) + Diallylamine (97.16 g/mol ) | This compound (231.29 g/mol ) | HCl (36.46 g/mol ) | 86.3% |

| Direct Catalytic Amidation | 4-Methoxybenzoic acid (152.15 g/mol ) + Diallylamine (97.16 g/mol ) | This compound (231.29 g/mol ) | H₂O (18.02 g/mol ) | 92.8% |

Calculation: % Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

The direct catalytic route demonstrates a superior atom economy, generating only water as a byproduct and thus having a significantly lower environmental impact. This approach avoids the use of hazardous reagents like thionyl chloride (used to make the acyl chloride) and minimizes inorganic salt waste.

Process Optimization and Scalability Studies

Optimizing a synthetic process for large-scale production involves maximizing yield and purity while minimizing costs, energy consumption, and waste. For the synthesis of this compound, this requires careful tuning of reaction parameters such as catalyst loading, temperature, pressure, and reaction time.

Scalability has been demonstrated for related electrosynthetic processes. For example, the anodic deprotection of a 4-methoxybenzyl amide was successfully scaled up using a flow electrosynthesis reactor, achieving productivities of 43 mmol/hour. soton.ac.uk This highlights the potential of continuous flow technology to move complex syntheses from the laboratory bench to an industrial scale, offering superior control over reaction conditions and improved safety. soton.ac.uk

In the context of transition metal catalysis, optimization would focus on minimizing the amount of expensive metal catalyst (e.g., palladium) required, ensuring its recyclability, and selecting conditions that prevent catalyst deactivation. For instance, in Pd-catalyzed amination, the choice of ligand is critical not only for reactivity but also for catalyst stability, which directly impacts process viability on a large scale. The development of robust, highly active catalysts is a key area of research to make these green methods economically attractive for industrial production.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Reactivity of the Amide Moiety

The amide functional group in N,N-diallyl-4-methoxybenzamide is a tertiary benzamide (B126). Its reactivity is characterized by the electronic interplay between the nitrogen lone pair and the carbonyl group, as well as the aromatic ring.

The amide bond, while generally stable, is susceptible to cleavage under hydrolytic conditions. The hydrolysis of this compound involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon. This process, which can be catalyzed by either acid or base, results in the breaking of the carbon-nitrogen bond to yield 4-methoxybenzoic acid and diallylamine (B93489).

The general mechanism for base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the diallyl-amide anion, which is subsequently protonated. Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water. rsc.org While specific kinetic studies on this compound are not extensively documented, its behavior is expected to be analogous to other N,N-disubstituted benzamides. The stability of amides means that typically forcing conditions, such as elevated temperatures and strong acid or base concentrations, are required for efficient hydrolysis. mdpi.com

As this compound is a tertiary amide, it lacks a proton on the nitrogen atom (N-H bond). Consequently, direct N-H activation reactions are not applicable to this molecule. acs.org However, the amide group is a powerful directing group in organic synthesis, capable of activating adjacent C-H bonds for functionalization. This is known as directed metalation (DoM). acs.org

The N,N-dialkylbenzamide moiety can coordinate to strong bases, such as organolithium reagents, and direct deprotonation at the ortho-position of the benzene (B151609) ring. acs.org This process generates a lithiated intermediate that can react with a wide range of electrophiles, allowing for the regioselective synthesis of ortho-substituted benzamide derivatives. This directed C-H activation is a key transformation related to the amide moiety, providing a pathway to elaborate the aromatic core of the molecule. researchgate.net Furthermore, while less common for stable benzamides, cleavage of the C-N sigma bond can be achieved under specific reductive conditions, a reaction that is more favorable in strained ring systems like N-acylazetidines. mdpi.com

Reactions Involving the Allyl Groups

The two allyl groups are key centers of reactivity, with their carbon-carbon double bonds readily participating in a variety of addition and transformation reactions.

Olefin metathesis, a Nobel prize-winning reaction, is a powerful tool for C-C bond formation. apexmolecular.comandersonsprocesssolutions.com this compound is an ideal substrate for intramolecular ring-closing metathesis (RCM) and intermolecular cross-metathesis (CM).

Ring-Closing Metathesis (RCM): In the presence of a suitable metal catalyst, typically ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts, the two allyl groups can react intramolecularly. wikipedia.orgharvard.edu This reaction forms a new double bond between the two internal carbons of the original allyl groups, producing a five-membered dihydropyrrole ring and releasing volatile ethylene (B1197577) as a byproduct. wikipedia.orgorganic-chemistry.org The formation of the five-membered ring is thermodynamically favored, and the removal of ethylene drives the reaction to completion. harvard.eduorganic-chemistry.org This transformation provides a direct route to 1-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrole.

Cross-Metathesis (CM): The terminal double bonds of the allyl groups can also undergo metathesis with other olefins in an intermolecular fashion. uci.edusigmaaldrich.com The outcome of a CM reaction is governed by the relative reactivity of the olefins and the catalyst used. nih.gov This allows for the introduction of a wide variety of functional groups onto the side chains of the molecule, significantly expanding its synthetic utility.

| Metathesis Reaction | Catalyst Type | Typical Reactant(s) | Product Type | Key Features |

| Ring-Closing Metathesis (RCM) | Grubbs' (1st & 2nd Gen), Hoveyda-Grubbs' | This compound | 1-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrole | Intramolecular cyclization; driven by ethylene release. wikipedia.orgharvard.edu |

| Cross-Metathesis (CM) | Grubbs' (2nd Gen), Schrock | This compound + Alkene (R-CH=CH2) | Substituted allyl amides | Intermolecular reaction; product distribution depends on olefin statistics and reactivity. sigmaaldrich.comnih.gov |

The electron-rich double bonds of the allyl groups are susceptible to attack by electrophiles. These reactions follow well-established mechanisms of electrophilic addition. For instance:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) would lead to the addition of two halogen atoms across the double bond, yielding the corresponding 2,3-dihalopropyl side chains.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (CH₂) and the halide adds to the more substituted internal carbon (CH) of the allyl group. The use of specific reagents like N-bromo-ε-caprolactam can achieve hydrobromination with high regioselectivity for various olefins. datapdf.com

Hydration: Acid-catalyzed addition of water would also follow Markovnikov's rule, producing secondary alcohols on the propyl side chains.

Diallyl compounds are known monomers in radical polymerization. e3s-conferences.org The polymerization of this compound can be initiated by standard radical initiators (e.g., AIBN, benzoyl peroxide) or by thermal or photochemical methods. ethz.ch The process is characterized by a cyclopolymerization mechanism.

The propagating radical adds to one of the double bonds of a monomer molecule. Before this new radical can propagate intermolecularly to another monomer, it undergoes a rapid intramolecular cyclization by attacking the second allyl group within the same molecule. This results in the formation of a five- or six-membered ring as part of the polymer backbone. e3s-conferences.org The resulting cyclized radical then adds to the next monomer unit, continuing the chain growth. This mechanism, known as cyclolinear polymerization, reduces the degree of cross-linking that might otherwise be expected from a divinyl monomer and leads to soluble, linear polymers containing cyclic units. e3s-conferences.org The allyl groups can also participate in chain transfer reactions, which can limit the molecular weight of the resulting polymer. ethz.ch

| Feature | Description | Reference |

| Mechanism | Cyclolinear Radical Polymerization | e3s-conferences.org |

| Initiation | Chemical initiators (e.g., AIBN), thermal, or photochemical methods. | ethz.ch |

| Propagation | Alternating intramolecular cyclization and intermolecular addition. | e3s-conferences.org |

| Cyclic Units | Formation of 5-membered (pyrrolidine) and 6-membered (piperidine) rings in the polymer backbone. | e3s-conferences.org |

| Chain Transfer | Allylic hydrogens are susceptible to abstraction, leading to chain transfer which can control molecular weight. | ethz.ch |

Cyclization Reactions and Heterocycle Formation

The presence of two allyl groups in this compound makes it an ideal substrate for cyclization reactions, particularly those forming nitrogen-containing heterocycles. One of the most prominent methods for this transformation is Ring-Closing Metathesis (RCM). Utilizing ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, RCM can efficiently form a five-membered dihydropyrrole ring. This reaction is driven by the formation of a stable cyclic alkene and the release of volatile ethylene gas. The reaction is generally high-yielding and tolerant of the amide and methoxy (B1213986) functionalities. The resulting N-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrole is a versatile intermediate for further synthetic elaborations.

Beyond metathesis, the allyl groups can participate in various other cyclization strategies. Electrophilic cyclization can be initiated by reagents like iodine (I₂), N-bromosuccinimide (NBS), or mercury(II) salts. researchgate.net In such a reaction, the electrophile would add to one of the double bonds, followed by intramolecular attack by the other allyl group's double bond or the amide oxygen, potentially leading to more complex bicyclic or heterocyclic structures. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the specific reagents and conditions employed. rsc.org Additionally, photochemical cyclizations offer a pathway to unique heterocyclic systems under mild conditions, driven by light-induced pericyclic reactions. chim.it

The table below summarizes potential cyclization reactions for this compound.

| Reaction Type | Reagents/Catalyst | Product Type |

| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs Catalyst (Ru-based) | N-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrole |

| Electrophilic Cyclization | I₂, NBS, NIS | Halogenated pyrrolidines or other N-heterocyles |

| Radical Cyclization | Radical Initiator (e.g., AIBN), Bu₃SnH | Substituted pyrrolidines |

| Photochemical Cyclization | UV Light | Complex polycyclic heterocycles |

Isomerization Studies of N-Allyl Amides

The isomerization of N-allyl amides to their corresponding N-(1-propenyl) amide (enamide) isomers is a synthetically important, atom-economical transformation. chemrxiv.org These enamides are valuable building blocks in organic synthesis, serving as precursors for asymmetric nitrogen functionalization. nih.govresearchgate.net This isomerization can be catalyzed by a variety of transition metals, including ruthenium, rhodium, palladium, nickel, and cobalt. jlu.edu.cnacs.orgresearchgate.net

For this compound, selective isomerization of one allyl group would yield N-allyl-N-(1-propenyl)-4-methoxybenzamide. The geometric selectivity (E vs. Z) of the resulting enamide is a critical aspect of these studies and is highly dependent on the catalyst system used. nih.gov For instance, certain ruthenium catalysts are known to produce Z-enamides with high selectivity, which are thermodynamically less stable but synthetically desirable. nih.govresearchgate.net In contrast, other systems, such as those based on palladium or cobalt, may favor the E-isomer. acs.org

Mechanistic investigations, often supported by Density Functional Theory (DFT) calculations, have been crucial in understanding these reactions. jlu.edu.cn Two primary mechanisms are generally considered:

Hydride Addition-Elimination: Involving the formation of a metal-hydride species that adds across the double bond, followed by elimination to form the isomerized alkene.

π-Allyl Mechanism: Involving the oxidative addition of an allylic C-H bond to the metal center to form a π-allyl metal complex, which then undergoes reductive elimination to yield the enamide. jlu.edu.cnacs.org

Theoretical studies on related N-allylamides have shown that the π-allyl mechanism is often kinetically preferred. jlu.edu.cn The choice of metal can significantly influence reactivity; for example, DFT studies indicated that Ni(PPh₃)₂ is an active catalyst for isomerization, while the analogous Pd(PPh₃)₂ is not, a finding consistent with experimental observations. jlu.edu.cn

Reactivity of the 4-Methoxybenzyl Aromatic Ring

Electrophilic Aromatic Substitution Patterns

Therefore, electrophilic attack will be directed to the positions ortho to the methoxy group (C3 and C5). Since the C4 position is already substituted, the two available ortho positions are equivalent. Typical EAS reactions like nitration, halogenation, Friedel-Crafts acylation, and alkylation would be expected to yield the 3-substituted product exclusively. The reaction proceeds via the standard EAS mechanism: attack of the π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The strong activation by the methoxy group often allows these reactions to proceed under milder conditions than those required for benzene itself.

Directed Metalation Group (DMG) Effects and Ortho-Lithiation

While the methoxy group controls the EAS pattern, the amide functionality serves as a potent Directed Metalation Group (DMG) in ortho-lithiation reactions. wikipedia.orgorganic-chemistry.org A DMG is a functional group containing a heteroatom that can coordinate to an organolithium reagent (like n-butyllithium or sec-butyllithium), delivering the base to a specific, adjacent position on the ring. baranlab.org This allows for deprotonation at a site that might otherwise be kinetically or thermodynamically disfavored. uwindsor.ca

In this compound, the amide carbonyl oxygen is an excellent Lewis base for coordinating the lithium ion. This coordination positions the alkyl base to deprotonate the C2 position of the aromatic ring, which is ortho to the amide group. While the methoxy group at C4 is also a DMG, the tertiary amide is generally considered a more powerful directing group. organic-chemistry.orguwindsor.ca

The process involves:

Coordination of the alkyllithium reagent to the amide oxygen.

Intramolecular deprotonation of the C2 proton, forming a stable aryllithium intermediate.

Quenching of the aryllithium with an electrophile (e.g., CO₂, I₂, aldehydes, alkyl halides) to install a new substituent at the C2 position.

This methodology provides a powerful and regioselective route to 2,4-disubstituted benzamide derivatives that are complementary to the products obtained from EAS.

| Position | Controlling Factor | Reaction Type | Typical Product |

| C3 / C5 | Methoxy Group (Activating, o,p-director) | Electrophilic Aromatic Substitution (EAS) | 3-Substituted-4-methoxybenzamide |

| C2 | Amide Group (Directed Metalation Group) | Ortho-Lithiation | 2-Substituted-4-methoxybenzamide |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a complex product that incorporates atoms from all starting materials. acsgcipr.orgajrconline.org The functional groups within this compound offer potential for its inclusion in MCRs, although specific literature examples may be sparse.

The allyl groups are particularly suited for participation in transition metal-catalyzed MCRs. For instance, palladium-catalyzed processes could involve the formation of a π-allyl-palladium intermediate from one of the allyl groups. This reactive intermediate could then be trapped by other components in the reaction mixture, such as an amine and carbon monoxide, in a carbonylative coupling sequence.

Furthermore, the enamide isomer, formed in situ via isomerization (see 3.2.5), could serve as a key component in MCRs. Enamides are known to participate in cycloadditions and other reactions. mdpi.com For example, a one-pot isomerization followed by a Diels-Alder reaction with a suitable diene could lead to the rapid construction of complex cyclic structures. chemrxiv.org The Passerini and Ugi reactions, which are cornerstone isocyanide-based MCRs, typically require carboxylic acids, aldehydes/ketones, and amines as components. mdpi.comfu-berlin.de While this compound itself would not be a direct substrate, its derivatives (e.g., after hydrolysis to 4-methoxybenzoic acid) could participate.

Detailed Mechanistic Elucidation through Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of the reactions involving this compound requires a combination of kinetic and spectroscopic techniques.

Kinetic Studies: Monitoring reaction rates as a function of reactant, catalyst, and inhibitor concentrations can provide crucial insights into the rate-determining step and the composition of the transition state. For the transition-metal-catalyzed isomerization of the allyl groups, kinetic analysis can help distinguish between the hydride addition-elimination and π-allyl mechanisms. The observation of a kinetic isotope effect upon deuteration of the allylic position would strongly support a mechanism involving C-H bond cleavage in the rate-determining step, a key feature of the π-allyl pathway.

Spectroscopic Studies:

NMR Spectroscopy: In situ NMR spectroscopy is invaluable for observing the formation and consumption of intermediates. For ortho-lithiation, techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide direct evidence of the through-space interaction between the lithium atom of the base and the protons of the substrate, confirming the initial coordination step. acs.org

Mass Spectrometry: ESI-MS can be used to detect and characterize transient catalytic species or intermediates, such as metal-ligand complexes in isomerization reactions.

Computational Studies: DFT calculations are frequently used to map out the entire energy profile of a reaction pathway. jlu.edu.cn They can be used to calculate the activation barriers for competing mechanisms (e.g., π-allyl vs. σ-allyl in isomerization) and to predict the structures of transition states, providing a detailed, atomistic view of the transformation. jlu.edu.cn

Proton-Coupled Electron Transfer (PCET) Probes: For reactions involving radical intermediates, such as those potentially initiated by photoredox catalysis, mechanistic studies would involve radical trapping experiments (e.g., with TEMPO) and cyclic voltammetry to determine the redox potentials of the species involved. acs.org Spectroscopic studies of the excited state of the photocatalyst would also be critical. acs.org

Through the integrated application of these methods, a comprehensive mechanistic picture of the rich reactivity of this compound can be developed.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise structure of N,N-diallyl-4-methoxybenzamide in solution. A combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Due to the dynamic nature of the allyl groups and potential for restricted rotation around the amide C-N bond, the NMR spectra might exhibit temperature-dependent behavior. At room temperature, it is possible to observe distinct signals for the two allyl groups, rendering them chemically non-equivalent.

Hypothetical ¹H and ¹³C NMR Data:

| Atom Number | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |

| 1 | - | ~171.5 (C=O) |

| 2 | - | ~127.0 |

| 3, 3' | ~7.40 (d, J = 8.8 Hz) | ~129.5 |

| 4, 4' | ~6.90 (d, J = 8.8 Hz) | ~113.8 |

| 5 | - | ~161.0 |

| 6 | 3.85 (s) | ~55.4 (O-CH₃) |

| 7, 7' | ~4.15 (br d) | ~51.0, ~46.5 (N-CH₂) |

| 8, 8' | ~5.85 (m) | ~133.0, ~132.5 (-CH=) |

| 9, 9' | ~5.25 (m) | ~117.5, ~117.0 (=CH₂) |

Note: The data presented is a hypothetical projection based on analogous structures.

Multidimensional NMR experiments are indispensable for confirming the structural assignments of this compound.

2D COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. Key expected correlations include those between the aromatic protons at positions 3/3' and 4/4', and within each allyl group, strong correlations would be seen between the N-CH₂ protons (7/7'), the adjacent vinylic proton (8/8'), and the terminal vinyl protons (9/9').

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals as listed in the data table. For instance, the signal at ~7.40 ppm would correlate with the carbon at ~129.5 ppm, and the methoxy (B1213986) protons at 3.85 ppm would correlate with the carbon at ~55.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key correlations would include:

Protons H3/3' to carbons C1, C2, and C5.

Methoxy protons (H6) to carbon C5.

N-CH₂ protons (H7/7') to the amide carbonyl carbon (C1) and the allyl carbons (C8/8' and C9/9').

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is vital for conformational analysis. Significant through-space correlations would be expected between the N-CH₂ protons (7/7') and the aromatic protons at positions 3/3', confirming the orientation of the diallyl amine group relative to the benzoyl moiety. Correlations between the two allyl groups could also provide insight into their relative orientation.

In the absence of a single crystal for X-ray diffraction, solid-state NMR (ssNMR) could offer valuable information about the conformation of this compound in the solid phase. By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it would be possible to obtain high-resolution ¹³C spectra of the powdered solid. Differences in chemical shifts compared to the solution-state NMR could indicate different conformations or packing effects. Furthermore, ssNMR can reveal the presence of polymorphism, where different crystal forms of the same compound would yield distinct spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₄H₁₇NO₂).

Expected HRMS Data:

Molecular Formula: C₁₄H₁₇NO₂

Calculated Monoisotopic Mass: 231.1259 g/mol

Observed [M+H]⁺: 232.1332

In addition to molecular formula validation, the fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

Formation of the 4-methoxybenzoyl cation (m/z 135) through cleavage of the amide C-N bond. This is often the base peak.

Loss of an allyl radical (•C₃H₅) from the molecular ion, resulting in an ion at m/z 190.

McLafferty rearrangement is unlikely due to the absence of a gamma-hydrogen on a saturated chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. google.com These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa.

Key Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Technique |

| ~3080 | =C-H stretch (alkene, aromatic) | IR, Raman |

| ~2930, ~2840 | -C-H stretch (allyl CH₂, methoxy CH₃) | IR, Raman |

| ~1635 | C=O stretch (amide I band) | IR (strong) |

| ~1605, ~1510 | C=C stretch (aromatic ring) | IR, Raman |

| ~1450 | C-H bend (CH₂, CH₃) | IR, Raman |

| ~1250 | C-O-C asymmetric stretch (anisole) | IR (strong) |

| ~1170 | C-N stretch | IR, Raman |

| ~995, ~920 | =C-H bend (out-of-plane, alkene) | IR (strong) |

| ~840 | C-H bend (out-of-plane, p-disubstituted ring) | IR (strong) |

The most prominent feature in the IR spectrum would be the strong absorption band for the amide carbonyl (C=O) group, expected around 1635 cm⁻¹. The exact position of this band is sensitive to the electronic environment and conformation. The spectrum would also clearly show C-H stretching frequencies for both sp² (aromatic and vinyl) and sp³ (allyl and methoxy) carbons, as well as characteristic bands for the C=C double bonds and the ether linkage.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure with atomic-level resolution. This technique would precisely determine bond lengths, bond angles, and torsion angles.

Key structural questions that X-ray crystallography could answer include:

The planarity of the amide group.

The torsion angle between the plane of the phenyl ring and the amide group.

The specific conformation of the two N-allyl groups relative to each other and to the rest of the molecule.

Intermolecular interactions, such as C-H···O or C-H···π interactions, that dictate the crystal packing arrangement.

While no published crystal structure for this compound is currently available, analysis of related structures suggests that the benzamide (B126) moiety would be mostly planar, with the allyl groups adopting a conformation that minimizes steric hindrance.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives or Conformations (if applicable)

This compound itself is an achiral molecule and therefore would not exhibit a signal in circular dichroism (CD) spectroscopy. However, this technique would become relevant under specific circumstances. If the molecule were to adopt a stable, non-superimposable (chiral) conformation due to severe steric hindrance or by binding to a chiral host, it could theoretically show a CD spectrum. More practically, if chiral derivatives of this compound were synthesized, for instance by introducing a stereocenter into one of the allyl groups, CD spectroscopy would be an essential tool for assigning the absolute configuration of the new stereocenter and studying its conformational preferences in solution.

Theoretical and Computational Chemistry Studies of N,n Diallyl 4 Methoxybenzamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide a deep dive into the electron distribution, stability, and reactivity of N,N-diallyl-4-methoxybenzamide.

Density Functional Theory (DFT) Calculations for Ground States and Transition States

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure (the ground state). By employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), researchers could calculate key electronic properties.

These properties would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. Furthermore, DFT would be essential for mapping out reaction pathways, such as potential cyclization reactions involving the allyl groups, by locating and characterizing the transition state structures and calculating the associated activation energies.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit | Method (Example) |

| Ground State Energy | [Value] | Hartrees | B3LYP/6-311++G(d,p) |

| HOMO Energy | [Value] | eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | [Value] | eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | [Value] | eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | [Value] | Debye | B3LYP/6-311++G(d,p) |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio methods could be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., CCSD(T)) provide benchmark-quality data. These high-level calculations would serve to validate the results obtained from DFT and offer more precise predictions of properties like electron correlation effects, which are crucial for a comprehensive understanding of the molecule's behavior.

Conformational Analysis and Molecular Dynamics Simulations

The presence of two flexible allyl groups attached to the amide nitrogen, along with the rotatable bond of the methoxy (B1213986) group, suggests that this compound possesses a complex conformational landscape.

Potential Energy Surface Mapping

A systematic conformational search and the mapping of the potential energy surface (PES) would be necessary to identify the various low-energy conformers (rotamers) of the molecule. This involves systematically rotating the key dihedral angles—specifically around the C-N bonds of the allyl groups and the C-O bond of the methoxy group—and calculating the energy at each point. This process reveals the global minimum energy structure as well as other stable local minima, providing a complete picture of the molecule's preferred shapes.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of this compound could be significantly influenced by its environment. Molecular dynamics (MD) simulations, using both implicit and explicit solvent models, would be employed to study these effects. MD simulations track the movement of atoms over time, offering a dynamic view of how solvent molecules interact with the solute and how this influences its conformational preferences and the accessibility of reactive sites. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can then be used to interpret experimental spectra or to confirm the identity and structure of a synthesized compound.

For this compound, DFT calculations would be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies would correspond to specific bond stretches, bends, and torsions within the molecule, aiding in the assignment of experimental spectral bands.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, would allow for the accurate prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which is a cornerstone of structural elucidation.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value Range | Atom/Group | Method (Example) |

| ¹H NMR Chemical Shift | [Value range] | Aromatic Protons | GIAO-B3LYP/6-311++G(d,p) |

| ¹H NMR Chemical Shift | [Value range] | Allyl Protons | GIAO-B3LYP/6-311++G(d,p) |

| ¹H NMR Chemical Shift | [Value range] | Methoxy Protons | GIAO-B3LYP/6-311++G(d,p) |

| ¹³C NMR Chemical Shift | [Value range] | Carbonyl Carbon | GIAO-B3LYP/6-311++G(d,p) |

| ¹³C NMR Chemical Shift | [Value range] | Aromatic Carbons | GIAO-B3LYP/6-311++G(d,p) |

| IR Vibrational Frequency | [Value range] | C=O Stretch | B3LYP/6-311++G(d,p) |

| IR Vibrational Frequency | [Value range] | C=C Stretch (Allyl) | B3LYP/6-311++G(d,p) |

Note: The values in this table are placeholders and represent the type of data that would be generated through computational analysis.

Reaction Mechanism Elucidation and Reactivity Prediction via Computational Modeling

Computational modeling serves as an indispensable tool for elucidating complex reaction mechanisms and predicting the reactivity of organic molecules. pitt.edusumitomo-chem.co.jp For this compound, density functional theory (DFT) and ab initio methods are the primary tools for investigating its electronic structure and predicting its behavior in chemical reactions. nih.gov These methods allow for the calculation of molecular orbital energies, charge distributions, and the potential energy surfaces of reactions, providing deep insights into the molecule's reactivity.

Key Computational Approaches:

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally correlating with higher reactivity. For this compound, the methoxy group, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially making the aromatic ring more susceptible to electrophilic attack. The diallyl groups on the amide nitrogen introduce sites of unsaturation that can participate in various reactions, and their influence on the FMOs can be precisely calculated.

Reaction Pathway Modeling: Computational methods can map out the entire energy profile of a chemical reaction, identifying transition states and intermediates. sumitomo-chem.co.jp For instance, the hydrolysis of the amide bond in this compound could be modeled to determine the most likely pathway, whether it proceeds through a direct or water-assisted mechanism. nih.gov Studies on similar amides have shown that computational modeling can accurately predict the activation barriers for such reactions. nih.gov

Reactivity Indices: Conceptual DFT provides a range of reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index. These indices can be calculated to predict the most probable sites for nucleophilic or electrophilic attack on this compound. For example, the carbonyl carbon of the amide group is expected to be an electrophilic site, while the oxygen and the nitrogen atoms, along with the allyl double bonds, could act as nucleophilic centers.

Representative Data for Reactivity Prediction:

Below is an interactive data table showcasing typical reactivity descriptors that could be calculated for this compound and its constituent functional groups using computational methods. Note: These are representative values based on similar molecules and are for illustrative purposes.

| Parameter | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability. |

| Electrophilicity Index (ω) | 1.5 | Measures the propensity to accept electrons. |

| Nucleophilicity Index (N) | 3.0 | Measures the propensity to donate electrons. |

These computational predictions are invaluable for designing synthetic routes and understanding the chemical behavior of this compound without the need for extensive empirical experimentation.

Intermolecular Interactions and Crystal Structure Prediction

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions, which dictates the macroscopic properties of the material. Computational methods are increasingly used to predict crystal structures and to analyze the nature and strength of the interactions that stabilize the crystalline lattice. nih.govarxiv.orgarxiv.orgrsc.orgoaepublish.com

Investigating Intermolecular Forces:

For this compound, a variety of intermolecular interactions are expected to play a role in its crystal packing:

Hydrogen Bonding: While the tertiary amide in this compound lacks a classic hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor, interacting with C-H bonds from the allyl or aromatic groups of neighboring molecules (C-H···O interactions).

π-π Stacking: The presence of the aromatic ring allows for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The methoxy group can influence the electronic nature of the aromatic ring, modulating the strength of these interactions.

Computational Techniques for Solid-State Analysis:

Crystal Structure Prediction (CSP): Advanced algorithms, often combining genetic algorithms with energy minimizations using force fields or DFT, can generate a landscape of possible crystal structures and rank them by their thermodynamic stability. arxiv.orgarxiv.orgoaepublish.com This allows for the prediction of the most likely crystal packing arrangement for this compound.

Hirshfeld Surface Analysis: This technique provides a visual and quantitative way to explore intermolecular contacts in a crystal. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify and quantify the different types of interactions, such as hydrogen bonds and π-π stacking. nih.gov

PIXEL Calculations: The PIXEL method allows for the partitioning of the total lattice energy into coulombic, polarization, dispersion, and repulsion components for individual molecular pairs within the crystal. nih.gov This provides a detailed energetic understanding of the forces holding the crystal together.

Illustrative Data for Intermolecular Interactions:

The following interactive table presents a hypothetical breakdown of interaction energies for a predicted crystal structure of this compound, as might be obtained from PIXEL calculations. Note: This data is illustrative and based on general findings for similar organic molecules.

| Interacting Pair Motif | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| Aromatic-Aromatic (π-stacking) | -15.2 | -5.8 | -35.1 | 20.5 | -35.6 |

| Amide-Allyl (C-H···O) | -10.5 | -3.1 | -12.4 | 8.2 | -17.8 |

| Allyl-Allyl (van der Waals) | -2.1 | -1.0 | -18.7 | 10.3 | -11.5 |

Through these computational approaches, a comprehensive understanding of the solid-state structure and the subtle interplay of intermolecular forces that govern the crystal packing of this compound can be achieved, providing crucial information for materials science applications.

Applications in Chemical Synthesis, Catalysis, and Materials Science

N,N-diallyl-4-methoxybenzamide as a Versatile Synthetic Intermediate

The structure of this compound allows it to serve as a foundational component for the synthesis of more elaborate molecules, including complex acyclic structures and heterocyclic frameworks.

The dual allyl groups are key to the compound's versatility. Transition metal catalysts, particularly those based on ruthenium and rhodium, are known to catalyze the isomerization of N-allylamides into the corresponding enamides. researchgate.netresearchgate.net This transformation converts the diallyl moiety into a conjugated dienamide system, a valuable functional group for further synthetic manipulations such as Diels-Alder reactions or Michael additions.

Furthermore, the benzamide (B126) portion of the molecule can function as a directing group for ortho C–H activation. Palladium-catalyzed reactions, for instance, can selectively functionalize the C–H bond at the position ortho to the amide group on the benzene (B151609) ring. acs.orgnih.govacs.org This allows for the introduction of various substituents, including aryl, silyl, and acyl groups, thereby creating complex biaryl or functionalized benzoyl derivatives. acs.orgnih.govacs.org

The most prominent application for a diallyl-substituted amide like this compound is in the synthesis of nitrogen-containing heterocycles via Ring-Closing Metathesis (RCM). RCM is a powerful reaction in organic chemistry that uses transition metal catalysts, most commonly ruthenium-based Grubbs or Hoveyda-Grubbs catalysts, to form cyclic alkenes from acyclic dienes. d-nb.infoorganic-chemistry.orgwikipedia.org

In the case of this compound, an intramolecular RCM reaction would cyclize the two allyl groups to form a five-membered dihydropyrrole ring, specifically 1-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrole, with the concurrent release of ethylene (B1197577) gas. wikipedia.org This reaction provides a direct and atom-economical route to a functionalized heterocyclic scaffold that is prevalent in many natural products and pharmaceuticals. d-nb.infopsu.edu The reaction is highly efficient for producing five- to seven-membered nitrogen heterocycles. d-nb.infopsu.edu

| Substrate Type | Catalyst | Product | Application |

| Diallylamines | Grubbs or Hoveyda-Grubbs Catalysts (Ru-based) | Dihydropyrroles (5-membered rings) | Synthesis of nitrogen heterocycles |

| Diallylamines | Schrock Catalyst (Mo-based) | Dihydropyrroles | Precursors for alkaloids and pharmaceuticals psu.edu |

| Enyne Amides | Grubbs Catalysts (Ru-based) | Conjugated 1,3-diene heterocycles | Building blocks for complex molecules chim.it |

Derivatives, Analogs, and Structure Activity/property Relationships Non Clinical Focus

Systematic Synthesis of N,N-diallyl-4-methoxybenzamide Analogs

The synthesis of analogs can be systematically approached by modifying three key regions of the molecule: the amide nitrogen, the attached allyl chains, and the aromatic ring.

The diallyl moiety on the amide nitrogen is a cornerstone of the molecule's reactivity. The synthesis of related structures shows that diallylation can be achieved on substituted aromatic amines, providing a pathway to a variety of analogs. google.com The nitrogen atom can be substituted with groups other than allyl, such as benzyl (B1604629) or p-methoxybenzyl groups, which are well-tolerated in certain catalytic reactions and can serve as removable protecting groups. acs.org

The allyl chains themselves are highly versatile functional handles. They can undergo a variety of transformations, including:

Palladium-catalyzed functionalization: The allylic C-H bond can be targeted for reactions like oxidation to form β-amino aldehydes, offering a route to more complex structures while retaining the stereochemistry at the allylic carbon. science.gov

Isomerization: In the presence of suitable catalysts, N-allyl amides can isomerize to form geometrically defined enamides. researchgate.net These enamides are valuable intermediates in asymmetric synthesis. acs.orgresearchgate.net

Alkylation: The allylamine (B125299) skeleton is found in numerous biologically active compounds, and various synthetic protocols exist for its elaboration. science.gov

The properties and reactivity of the benzamide (B126) core are heavily influenced by the substituents on the aromatic ring. The existing 4-methoxy group is an electron-donating group (EDG) that activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the ortho and para positions (relative to itself). libretexts.orglibretexts.org Since the para position is blocked, substitution is directed to the ortho positions (C3 and C5).

The reactivity of the ring can be tuned by replacing or augmenting the methoxy (B1213986) group with other substituents that have different electronic effects. libretexts.orglibretexts.org These effects are broadly classified as activating or deactivating and are summarized in the table below.

| Substituent Effect | Directing Influence | Examples | Impact on Reactivity |

| Activating | Ortho, Para-Directing | -OCH₃, -OH, -NH₂, -Alkyl | Increases rate of electrophilic substitution |

| Deactivating | Ortho, Para-Directing | -F, -Cl, -Br, -I | Decreases rate of electrophilic substitution |

| Deactivating | Meta-Directing | -NO₂, -CN, -CO₂R, -CHO | Decreases rate of electrophilic substitution |

A concrete example of a synthesized analog with a modified ring is N,N-diallyl-3-bromo-4-methoxybenzamide, where a bromine atom has been introduced at one of the activated ortho positions. nih.gov The introduction of such substituents can be achieved through standard electrophilic substitution reactions or through more advanced techniques like directed ortho-metalation, where a directing group guides a strong base to deprotonate an adjacent position for subsequent reaction with an electrophile. acs.org

Structure-Reactivity Relationships in Organic Transformations

The dual presence of reactive allyl groups and a modifiable aromatic ring makes this compound and its analogs valuable substrates in a range of organic transformations, particularly cyclization reactions.

Ring-Closing Metathesis (RCM): The two allyl groups can be joined together using ruthenium-based catalysts in an RCM reaction to form new ring systems. researchgate.netresearchgate.net This powerful transformation allows for the synthesis of five- and six-membered nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and natural products. The success and efficiency of the cyclization can depend on the substitution pattern on the allyl chains and the aromatic ring. researchgate.net

Intramolecular Heck Reaction: If the benzamide ring is substituted with a halogen (e.g., iodine) at the ortho position (C2), the N-allyl group can participate in a palladium-catalyzed intramolecular Heck reaction. This reaction forms a new carbon-carbon bond between the allyl chain and the aromatic ring, leading to the formation of fused heterocyclic structures such as isoquinolin-1-ones. bath.ac.uk This strategy has been explored for the synthesis of complex heterocyclic libraries. bath.ac.uk

Isomerization to Enamides: As previously mentioned, N-allyl amides can be isomerized to enamides. researchgate.net This transformation is significant because it changes the reactivity of the system. The resulting electron-rich double bond of the enamide can participate in reactions where the original allyl group could not, such as highly stereoselective conjugate additions to introduce new chiral centers. acs.org Research has shown that N-diallyl groups are well-tolerated precursors for these transformations. acs.org

Interestingly, the N-allyl groups can also be non-reactive spectators. In certain electrochemical C-H annulation reactions, N-allyl substitution on amides was tolerated without undergoing undesired radical cyclization, demonstrating that the reactivity is highly dependent on the specific reaction conditions. acs.org

Structure-Property Relationships in Material Science Contexts

The structural features of this compound analogs can be rationally designed to create materials with tailored physical and functional properties.

Optical Properties: The photophysical properties, such as light absorption and emission (fluorescence), are intrinsically linked to the electronic structure of the molecule. By introducing different substituents onto the aromatic ring, the energy levels of the molecular orbitals can be modified, thereby tuning the color of light the molecule absorbs and emits. researchgate.net For example, introducing strong electron-donating or electron-withdrawing groups can shift the emission wavelength. This principle is used to design fluorescent probes and materials for light-emitting diodes. researchgate.net

| Substituent Type on Aromatic Ring | Potential Effect on Electronic Structure | Hypothetical Impact on Emission |

| Strong Electron-Donating Group (e.g., -N(CH₃)₂) | Raises HOMO energy level, decreases HOMO-LUMO gap | Red-shift (longer wavelength) |

| Strong Electron-Withdrawing Group (e.g., -NO₂) | Lowers LUMO energy level, decreases HOMO-LUMO gap | Red-shift (longer wavelength) |

| Bulky/Sterically Hindering Groups | May induce twisting, disrupting conjugation | Blue-shift (shorter wavelength), possible quenching |

Environmental Aspects and Sustainable Chemical Practice in Research

Development of More Sustainable Synthetic Routes

The traditional synthesis of N,N-diallyl-4-methoxybenzamide typically involves the acylation of diallylamine (B93489) with a derivative of 4-methoxybenzoic acid. A common laboratory method is the Schotten-Baumann reaction, which utilizes 4-methoxybenzoyl chloride. While often effective, this route presents several environmental and safety drawbacks, including the use of hazardous reagents like thionyl chloride or oxalyl chloride to prepare the acid chloride, and the stoichiometric formation of hydrochloride waste.

In the quest for greener alternatives, researchers have explored direct amidation reactions that avoid the pre-activation of the carboxylic acid to an acid chloride. These methods often employ coupling agents or catalysts to facilitate the formation of the amide bond directly from 4-methoxybenzoic acid and diallylamine.

Another avenue for sustainable synthesis is the application of the Mitsunobu reaction. While traditionally known for ester formation, it has been successfully applied to the synthesis of N,N-diethylbenzamides from the corresponding benzoic acid and diethylamine. nih.gov This reaction proceeds under mild conditions, but a key challenge from a green chemistry perspective is the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide and a reduced azodicarboxylate as byproducts, which can complicate purification and add to the waste stream. nih.gov

More advanced, atom-economical strategies such as transition-metal-catalyzed C-H activation could, in principle, offer highly efficient routes, though specific applications to this compound are not yet prevalent in the literature. researchgate.netacs.org These methods aim to form the desired bonds with minimal generation of byproducts.

A comparison of potential synthetic routes is presented below:

| Synthetic Route | Description | Advantages | Disadvantages |

| Acyl Chloride Route | Reaction of 4-methoxybenzoyl chloride with diallylamine. | High yielding, well-established. | Use of hazardous reagents (e.g., thionyl chloride), generation of HCl byproduct. |

| Catalytic Amidation | Direct reaction of 4-methoxybenzoic acid and diallylamine with a catalyst. | Avoids stoichiometric activating agents, potentially milder conditions. | Catalyst may require separation and recycling. |

| Mitsunobu Reaction | Reaction of 4-methoxybenzoic acid and diallylamine with a phosphine (B1218219) and an azodicarboxylate. | Mild reaction conditions. | Generates stoichiometric phosphine oxide and reduced azodicarboxylate byproducts. nih.gov |

Atom Economy and E-Factor Analysis of Research Methodologies

A quantitative assessment of the sustainability of a chemical process can be achieved through metrics like atom economy and the Environmental Factor (E-Factor).

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.orgrsc.org The ideal atom economy is 100%. wikipedia.org

The calculation for the atom economy of the synthesis of this compound (Molecular Weight: 231.29 g/mol ) via different routes is as follows:

Acyl Chloride Route:

Reactants: 4-methoxybenzoyl chloride (MW: 170.59 g/mol ) + Diallylamine (MW: 97.16 g/mol )

Atom Economy = [MW of Product / (MW of 4-methoxybenzoyl chloride + MW of Diallylamine)] x 100%

Atom Economy = [231.29 / (170.59 + 97.16)] x 100% = 86.3%

Direct Amidation Route:

Reactants: 4-methoxybenzoic acid (MW: 152.15 g/mol ) + Diallylamine (MW: 97.16 g/mol )

Atom Economy = [MW of Product / (MW of 4-methoxybenzoic acid + MW of Diallylamine)] x 100%

Atom Economy = [231.29 / (152.15 + 97.16)] x 100% = 92.7% (The byproduct is water)

The E-Factor is defined as the total mass of waste produced per unit of product. A lower E-Factor signifies a greener process.

The table below provides a comparative analysis of the atom economy and estimated E-Factors for different synthetic routes to this compound, based on typical laboratory-scale synthesis.

| Metric | Acyl Chloride Route | Catalytic Amidation | Mitsunobu Reaction |

| Theoretical Atom Economy | 86.3% | 92.7% | < 50% (due to stoichiometric byproducts) |

| Assumed Yield | 90% | 85% | 80% |

| Major Byproducts | Hydrochloric acid | Water | Triphenylphosphine oxide, reduced azodicarboxylate |

| Estimated E-Factor | 5 - 50 | 1 - 5 | > 20 |

E-Factor estimations are based on typical academic laboratory practices and include solvent losses, purification waste, and reaction byproducts. The wide range reflects variability in experimental scale and purification methods.

This analysis clearly indicates that direct catalytic amidation is a more sustainable approach in terms of both atom economy and E-factor compared to the traditional acyl chloride method and the Mitsunobu reaction.

Waste Reduction and Recycling Strategies in Laboratory Research

The implementation of effective waste reduction and recycling strategies is a cornerstone of sustainable laboratory practice. frontiersin.orgepa.gov For the synthesis of this compound, several strategies can be employed to minimize the environmental footprint.

Solvent Management:

Selection: Prioritizing the use of greener solvents with lower toxicity and environmental impact. Where possible, water can be an excellent solvent for certain reactions. researchgate.net For extractions and chromatography, replacing chlorinated solvents with less harmful alternatives like ethyl acetate (B1210297) or heptane (B126788) is preferable.

Reduction: Conducting reactions at higher concentrations, where feasible, can significantly reduce the volume of solvent used.

Recycling: Implementing solvent recovery systems, such as distillation, for commonly used solvents like ethyl acetate and hexanes after chromatographic purification.

Catalyst and Reagent Management:

Catalyst Recycling: In catalytic routes, the use of heterogeneous catalysts or catalysts immobilized on a solid support can facilitate easy separation and recycling, reducing waste and cost.

Reagent Stoichiometry: Careful optimization of reaction conditions to use the minimum necessary excess of any reagent is crucial to prevent waste.

Process Optimization and Waste Treatment:

One-Pot Syntheses: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolation of intermediates can significantly reduce solvent usage and waste from purification steps. researchgate.net

Mother Liquor Recycling: A patent for a similar compound, 3-(N,N-diallyl)amino-4-methoxyacetanilide, highlights the reasonable recycling and utilization of the mother liquor, turning potential waste into a valuable resource. google.com This approach could be investigated for the synthesis of this compound.

Waste Segregation and Treatment: Proper segregation of waste streams (e.g., halogenated vs. non-halogenated solvents, aqueous waste) is essential for appropriate treatment and disposal. Aqueous waste should be neutralized before disposal.

By consciously applying these principles, the environmental impact of research involving this compound can be significantly mitigated, aligning chemical synthesis with the goals of sustainability.

Current Research Trends and Future Perspectives for N,n Diallyl 4 Methoxybenzamide

Emerging Methodologies for Advanced Functionalization

The functionalization of benzamide (B126) cores is a cornerstone of medicinal chemistry, enabling the fine-tuning of molecular properties. For a molecule such as N,N-diallyl-4-methoxybenzamide, with its electron-rich aromatic ring and reactive allyl groups, several emerging methodologies promise to deliver novel derivatives with enhanced precision and efficiency.

One of the most promising avenues is the late-stage functionalization (LSF) of C-H bonds. This strategy allows for the direct modification of the benzamide scaffold without the need for pre-installed functional groups, offering a more atom-economical and efficient synthetic route. For this compound, C-H activation could be directed to the positions ortho to the methoxy (B1213986) group, leveraging its electron-donating nature to introduce a wide array of substituents. Recent advances in transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, have demonstrated remarkable selectivity in C-H functionalization, opening the door to a diverse library of derivatives from a common intermediate.

Furthermore, the presence of the diallyl groups offers a unique handle for functionalization. The isomerization of N-allyl amides to enamides is a known transformation that can introduce new reactive sites and stereochemical complexity. This could be a powerful tool to generate geometrically defined enamides from this compound, which are valuable precursors for asymmetric synthesis.

Additionally, the development of peptide-catalyzed reactions for the enantioselective synthesis of atropisomeric benzamides presents another exciting frontier. While this compound itself is not chiral, functionalization at the ortho positions could introduce steric hindrance, leading to atropisomerism. Peptide catalysts could then be employed to achieve high enantioselectivity in these transformations, a critical aspect for the development of new therapeutic agents.

Table 1: Emerging Functionalization Methodologies Applicable to this compound

| Methodology | Potential Application on this compound | Expected Outcome |

| C-H Functionalization | Direct arylation, alkylation, or halogenation of the aromatic ring. | Rapid diversification of the benzamide core to explore structure-activity relationships. |

| N-Allyl Isomerization | Conversion of one or both allyl groups into enamides. | Generation of geometrically defined enamides for further stereoselective transformations. |

| Peptide-Catalyzed Atroposelective Functionalization | Enantioselective introduction of substituents at the ortho positions. | Access to chiral, atropisomeric benzamide derivatives with potential for enhanced biological activity. |

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The synergy between automated synthesis platforms and artificial intelligence (AI) is revolutionizing the process of chemical discovery. preprints.org For a target compound like this compound, these technologies can dramatically accelerate the design-make-test-analyze cycle.

Table 2: Impact of AI and Automation on the Chemical Discovery of this compound Derivatives

| Technology | Application | Potential Impact |

| AI-Powered Retrosynthesis | Designing efficient synthetic routes to novel analogues. | Discovery of non-intuitive and more efficient synthetic pathways. |

| Robotic Synthesis Platforms | High-throughput synthesis and purification of compound libraries. | Accelerated generation of diverse derivatives for screening. |

| Machine Learning Models | Predicting biological activity and optimizing reaction conditions. | More efficient exploration of chemical space and improved synthetic outcomes. |

Exploration of Unconventional Reactivity and Novel Applications

The unique combination of a benzamide core, an electron-rich aromatic ring, and two allyl groups in this compound suggests the potential for unconventional reactivity and novel applications.

The allyl groups are not only handles for functionalization but can also participate in various cycloaddition and rearrangement reactions. Their presence could enable the synthesis of complex heterocyclic structures through intramolecular pathways. The exploration of photochemical or electrochemical methods could unlock novel reactivity patterns for the allyl moieties, leading to the formation of unique molecular scaffolds that are not accessible through traditional thermal methods.